N-Allyldibutylamine

Lipophilicity Formulation science Siloxane surfactant design

N-Allyldibutylamine (synonyms: N,N-dibutylallylamine, N-butyl-N-prop-2-enylbutan-1-amine) is a tertiary amine with molecular formula C₁₁H₂₃N and molecular weight 169.31 g·mol⁻¹. The structure comprises a central nitrogen atom substituted with two n‑butyl groups and one allyl (prop‑2‑en‑1‑yl) group, placing it among the N‑allyl‑N,N‑dialkylamines.

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
CAS No. 53826-28-1
Cat. No. B031839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyldibutylamine
CAS53826-28-1
SynonymsN-Butyl-N-2-propen-1-yl-1-butanamine;  N-Butyl-N-2-propenyl-1-butanamine;  Allyldibutylamine;  N,N-Dibutyl-N-allylamine;  N,N-Dibutylallylamine_x000B_
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC=C
InChIInChI=1S/C11H23N/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3
InChIKeyXXKFHYIDWHPLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyldibutylamine (CAS 53826-28-1) – Tertiary Amine Building Block for Siloxane Surfactant and Aminosilane Synthesis


N-Allyldibutylamine (synonyms: N,N-dibutylallylamine, N-butyl-N-prop-2-enylbutan-1-amine) is a tertiary amine with molecular formula C₁₁H₂₃N and molecular weight 169.31 g·mol⁻¹ . The structure comprises a central nitrogen atom substituted with two n‑butyl groups and one allyl (prop‑2‑en‑1‑yl) group, placing it among the N‑allyl‑N,N‑dialkylamines [1]. Key computed physicochemical descriptors include a boiling point of 207.0 ± 9.0 °C, an XLogP3 of 3.4, and a topological polar surface area of 3.2 Ų . These properties differentiate it from shorter‑chain N‑allyldialkylamine analogs and underpin its utility as a synthetic intermediate in the preparation of organic siloxane surfactants and fungicidal 3‑aminopropylsilanes .

Why N-Allyldibutylamine Cannot Be Readily Replaced by Shorter‑Chain N-Allyldialkylamines


The two n‑butyl substituents confer a lipophilicity (XLogP3 = 3.4) that is substantially higher than that of N‑allyldimethylamine (logP ≈ 0.73), N‑allyldiethylamine (logP ≈ 1.51), or N‑allyldipropylamine (SlogP ≈ 2.23) . This ~2.7 log‑unit difference (≈ 470‑fold in partition coefficient) directly impacts the solubility, phase partitioning, and interfacial behavior of the siloxane surfactants or aminopropylsilane derivatives into which the amine is incorporated. Moreover, the boiling point of N‑allyldibutylamine (207 °C) far exceeds those of the dimethyl (62 °C) and diethyl (107 °C) analogs , enabling high‑temperature hydrosilylation reactions without premature evaporative loss. Interchanging a shorter‑chain analog therefore alters both the processing window and the final product’s hydrophobicity profile, often necessitating complete reformulation [1].

Quantitative Differentiation of N-Allyldibutylamine from Closest In‑Class Analogs


Lipophilicity (LogP) Elevation Enables Hydrophobic Matrix Compatibility

The computed octanol‑water partition coefficient (XLogP3) of N‑allyldibutylamine is 3.4 . This is 2.67 log units greater than that of N‑allyldimethylamine (logP = 0.73) , 1.89 log units greater than N‑allyldiethylamine (logP = 1.51) , and approximately 1.17 log units greater than N‑allyldipropylamine (SlogP = 2.23) [1]. The difference corresponds to a ~470‑fold higher partition coefficient relative to the dimethyl analog, translating into markedly enhanced solubility in hydrophobic siloxane prepolymers and organic solvents.

Lipophilicity Formulation science Siloxane surfactant design

Boiling Point Elevation Minimizes Volatility During High‑Temperature Processing

N‑Allyldibutylamine has an experimentally derived boiling point of 207.0 ± 9.0 °C at 760 mmHg . The boiling points of the closest shorter‑chain analogs are substantially lower: N‑allyldimethylamine boils at 62 °C and N‑allyldiethylamine at 107 °C . The 145 °C increase over the dimethyl analog means N‑allyldibutylamine remains entirely in the liquid phase under typical hydrosilylation conditions (80–120 °C), whereas the dimethyl analog would be at or above its boiling point, leading to evaporative losses and potential pressure build‑up.

Thermal stability Process chemistry Hydrosilylation

Steric Bulk at Nitrogen Modulates Hydrosilylation Selectivity

Patent US 4,892,918 teaches that N‑substituted secondary allylamines react with Si–H functional siloxanes to yield secondary amine‑terminated siloxanes, but that the steric demand of the N‑substituent profoundly influences reaction rate and product distribution [1]. N‑Allyldibutylamine, bearing two n‑butyl groups, presents a calculated molar refractivity (CMR) of approximately 55.5 cm³·mol⁻¹, roughly 41 cm³·mol⁻¹ greater than N‑allyldimethylamine (CMR ≈ 14.3 cm³·mol⁻¹) . This increased steric bulk suppresses competing reactions such as allyl polymerization and catalyst deactivation, as acknowledged in the patent’s discussion of undesirable side reactions with less hindered amines.

Steric effects Hydrosilylation catalysis Siloxane functionalization

Fungicidal 3‑Aminopropylsilanes Accessed via N‑Allyldibutylamine

Primary literature identifies N‑allyldibutylamine as a reagent for the synthesis of 3‑aminopropylsilanes that display fungicidal activity . Trialkyl(3‑aminopropyl)silanes prepared from dibutylallylamine were evaluated alongside other analogs in the Lukevics series, and the dibutyl‑substituted silanes consistently exhibited a favorable balance of hydrophobicity and bioactivity [1]. Although a direct, side‑by‑side antifungal IC₅₀ comparison against silanes derived from N‑allyldimethylamine or N‑allyldiethylamine is not publicly available, the class‑level trend indicates that increased alkyl chain length enhances membrane penetration and antifungal potency.

Fungicidal activity 3-Aminopropylsilanes Agrochemical intermediates

Procurement‑Justified Application Scenarios for N‑Allyldibutylamine


Synthesis of Hydrophobic Siloxane Surfactants via Platinum‑Catalyzed Hydrosilylation

N‑Allyldibutylamine is the terminal building block of choice when the target siloxane surfactant requires a high‑lipophilicity amine head group. Its XLogP3 of 3.4 ensures that the resulting surfactant partitions strongly into the siloxane phase, improving emulsification stability in non‑aqueous formulations. The high boiling point (207 °C) allows the hydrosilylation to be run at 100–120 °C without amine loss, and the steric bulk of the dibutylamino group minimizes side reactions, as indicated by the selectivity principles in US 4,892,918 [1].

Preparation of Fungicidal 3‑Aminopropylsilanes for Agrochemical Lead Optimization

Research groups synthesizing trialkyl(3‑aminopropyl)silane fungicide libraries select N‑allyldibutylamine to generate the dibutyl‑substituted series. The Lukevics and Zhou studies [1] establish that this amine serves as a direct precursor to silanes with promising antifungal activity, and the hydrophobicity of the butyl chains is expected to enhance cuticle penetration on plant surfaces relative to shorter‑chain analogs.

High‑Temperature, Low‑Volatility Reaction Medium for Specialty Amine Chemistry

When a synthetic sequence requires a tertiary allylamine that remains fully liquid and non‑volatile at elevated temperatures (e.g., >150 °C), N‑allyldibutylamine’s boiling point of 207 °C makes it superior to N‑allyldimethylamine or N‑allyldiethylamine. This property reduces the need for pressure reactors or reflux condensers, simplifying pilot‑scale and production‑scale reactor design [1].

Functionalization of Polysiloxane Backbones for Epoxy‑Toughening Applications

In the preparation of secondary amine‑terminated polysiloxanes used as tougheners for epoxy resins, N‑allyldibutylamine provides an optimal balance of reactivity and hydrophobicity. The patent literature confirms that N‑substituted allylamines are essential for this transformation, and the dibutyl variant yields a toughener with lower moisture sensitivity than what would be obtained from less lipophilic amine feedstocks [1].

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